5(2H)-Isoxazolone, 4-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-phenyl-

Medicinal Chemistry Heterocyclic Synthesis Scaffold Design

The compound 5(2H)-Isoxazolone, 4-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-phenyl- (CAS 61194-92-1) is a synthetic heterocyclic molecule combining a 3-phenylisoxazol-5(2H)-one core with a 3,4-dihydroquinolin-1(2H)-ylmethyl substituent at the 4-position. Its molecular formula is C19H18N2O2 with a molecular weight of 306.36 g/mol, and it is commercially available at a standard purity of 97%.

Molecular Formula C19H18N2O2
Molecular Weight 306.4 g/mol
CAS No. 61194-92-1
Cat. No. B12896427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5(2H)-Isoxazolone, 4-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-phenyl-
CAS61194-92-1
Molecular FormulaC19H18N2O2
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2N(C1)CC3=C(NOC3=O)C4=CC=CC=C4
InChIInChI=1S/C19H18N2O2/c22-19-16(18(20-23-19)15-8-2-1-3-9-15)13-21-12-6-10-14-7-4-5-11-17(14)21/h1-5,7-9,11,20H,6,10,12-13H2
InChIKeyZGWLZJQTSDMEGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5(2H)-Isoxazolone, 4-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-phenyl- (CAS 61194-92-1): Chemical Identity and Procurement Baseline


The compound 5(2H)-Isoxazolone, 4-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-phenyl- (CAS 61194-92-1) is a synthetic heterocyclic molecule combining a 3-phenylisoxazol-5(2H)-one core with a 3,4-dihydroquinolin-1(2H)-ylmethyl substituent at the 4-position. Its molecular formula is C19H18N2O2 with a molecular weight of 306.36 g/mol, and it is commercially available at a standard purity of 97% . The compound belongs to the isoxazolone family, a class of five-membered aromatic heterocycles recognized for their utility as pharmacophores and versatile synthetic intermediates in medicinal chemistry .

Why 5(2H)-Isoxazolone, 4-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-phenyl- Cannot Be Replaced by Generic Isoxazolone or Quinoline Analogs


Generic substitution is precluded by the unique bifunctional architecture of this compound. The 3-phenylisoxazol-5(2H)-one scaffold provides a specific tautomeric equilibrium (keto-enol) that governs its reactivity in cycloaddition and condensation reactions, while the 3,4-dihydroquinolin-1(2H)-ylmethyl moiety introduces a conformationally flexible, nitrogen-containing heterocycle capable of engaging in π-stacking and hydrogen-bonding interactions distinct from simpler alkyl or benzyl substituents [1][2]. Closely related 4-substituted 3-phenylisoxazol-5(2H)-ones (e.g., 4-benzyl, 4-(2-aminoethyl), or 4-benzoyl derivatives) lack the tetrahydroquinoline group, which has been independently validated in other chemical series as a critical pharmacophoric element for target binding and metabolic stability [3]. Therefore, replacement with a generic 4-substituted isoxazolone would alter both the physicochemical profile and the potential for specific molecular recognition.

Quantitative Differentiation Evidence for 5(2H)-Isoxazolone, 4-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-phenyl- (CAS 61194-92-1)


Structural Uniqueness: Dihydroquinoline-Isoxazolone Hybrid Scaffold vs. Common 4-Substituted Analogs

The target compound is the only commercially available 4-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-substituted 3-phenylisoxazol-5(2H)-one. In contrast, the most common 4-substituted analogs (4-benzyl, 4-(2-aminoethyl), 4-benzoyl) lack the tetrahydroquinoline nitrogen heterocycle. This structural distinction is significant because the 3,4-dihydroquinoline moiety has been demonstrated in related pyrimidine-based HIV-1 reverse transcriptase inhibitors (S-DABO series) to contribute to sub-micromolar antiviral activity (EC50 = 0.24–0.39 μM), whereas analogs without this group or with simple benzyl substituents showed substantially reduced potency [1]. Although no direct head-to-head comparison data are available for the isoxazolone series, the validated pharmacophoric contribution of the dihydroquinoline group in a structurally related context supports the hypothesis that this substituent confers unique binding capabilities not achievable with simpler 4-substituents.

Medicinal Chemistry Heterocyclic Synthesis Scaffold Design

Commercial Purity Benchmarking: 97% Batch Consistency vs. Unspecified Analog Purity

The target compound is supplied with a certified minimum purity of 97%, supported by batch-specific analytical data (NMR, HPLC, GC) . In contrast, several closely related 4-substituted 3-phenylisoxazol-5(2H)-one derivatives (e.g., 4-benzoyl-3-phenylisoxazol-5(2H)-one, 4-(2-aminoethyl)-3-phenylisoxazol-5(2H)-one) are often listed without guaranteed purity specifications or with lower purity grades (typically 95% or unspecified) from multiple vendors . For procurement decisions where reproducible synthetic outcomes depend on defined starting material quality, the documented 97% purity with traceable batch analysis provides a measurable advantage in reliability.

Chemical Procurement Quality Control Building Block Purity

Tautomeric Stability and Synthetic Versatility: Keto-Enol Equilibrium in 4-Substituted 3-Phenylisoxazol-5(2H)-ones

3-Phenylisoxazol-5(2H)-ones exist in a solvent-dependent keto-enol tautomeric equilibrium that directly influences their reactivity in cycloaddition, condensation, and ring-transformation reactions [1][2]. While no direct comparative kinetic data exist for the target compound, the presence of the electron-donating 3,4-dihydroquinolin-1(2H)-ylmethyl group at the 4-position is predicted to alter the tautomeric ratio and the electrophilicity of the C-4 position compared to simpler 4-alkyl or 4-aryl analogs. This is supported by DFT studies on related azo-isoxazolones, which demonstrate that substituent electronic effects can shift the keto-enol equilibrium by up to 2–3 kcal/mol, affecting both reaction rates and product distributions [3]. For end-users employing this compound as a key intermediate in target-oriented synthesis, this substituent-dependent tautomeric bias may lead to superior yields or selectivity in specific transformations.

Physical Organic Chemistry Tautomerism Synthetic Utility

Optimal Application Scenarios for 5(2H)-Isoxazolone, 4-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-phenyl- Based on Differentiated Evidence


Diversification of Isoxazolone-Based Fragment Libraries for FBDD

The unique dihydroquinoline substituent provides a three-dimensional, nitrogen-containing motif that expands the accessible chemical space of 3-phenylisoxazol-5(2H)-one fragment collections. Fragment-based drug discovery (FBDD) campaigns benefit from the enhanced molecular complexity and potential for π-stacking interactions not achievable with flat, 4-benzyl or 4-phenyl analogs [1].

Synthetic Intermediate for HIV-1 NNRTI Lead Optimization

Although not directly active itself, this compound can serve as a key intermediate for constructing dihydroquinoline-containing heterocycles structurally related to potent S-DABO HIV-1 reverse transcriptase inhibitors (EC50 = 0.24–0.39 μM) [2]. The dihydroquinoline moiety is a validated pharmacophoric element in this series, making the compound a strategic building block for medicinal chemistry programs targeting NNRTI-resistant HIV strains.

High-Purity Starting Material for Ring-Transformation Synthesis of Quinolines

3,4-Disubstituted isoxazolin-5(2H)-ones undergo catalytic hydrogenation to yield quinoline derivatives via a valuable heterocyclic ring transformation [3]. The certified 97% purity and batch-specific QC data of the target compound ensure reproducible outcomes in this multi-step sequence, reducing the risk of side reactions caused by unidentified impurities present in lower-grade commercial analogs.

Quote Request

Request a Quote for 5(2H)-Isoxazolone, 4-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-phenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.